
Cetirizine (D8 dihydrochloride)
Overview
Description
Cetirizine (D8 dihydrochloride) is a deuterated isotopologue of cetirizine dihydrochloride, a second-generation H1-receptor inverse agonist widely used as a non-sedating antihistamine for allergic conditions such as rhinitis and urticaria . Unlike therapeutically administered cetirizine, the D8 variant is exclusively used as an internal standard in analytical and metabolic research due to its isotopic purity (>98%) and structural stability .
Preparation Methods
General Approach to Preparation
The preparation of cetirizine (D8 dihydrochloride) involves the formation of the dihydrochloride salt from the free base or other cetirizine salts. The process generally includes:
- Dissolution of cetirizine free base or salt in a suitable solvent system.
- Treatment with hydrochloric acid to form the dihydrochloride salt.
- Isolation of the solid salt by crystallization or precipitation.
- Purification and drying to obtain the desired polymorphic form.
Preparation of Crystalline Form-I Dihydrochloride Salt
Process Description
The crystalline Form-I of cetirizine (D8 dihydrochloride) can be prepared by the following steps:
Solution Preparation : Dissolve 2-[2-[4-[(4-Chlorophenyl)-phenyl methyl]-1-piperazinyl] ethoxy] acetic acid (cetirizine free base) in a ketone-containing solvent. Common ketone solvents include acetone or methyl ethyl ketone, which are miscible with water and facilitate salt formation.
Salt Formation : Add hydrochloric acid in a stoichiometric amount sufficient to form the dihydrochloride salt. The acid protonates the piperazine nitrogen atoms, resulting in the formation of the dihydrochloride salt.
Crystallization : Upon acid addition, the dihydrochloride salt precipitates as a solid mass. The mixture is allowed to stand or cooled to promote crystallization of the Form-I polymorph.
Isolation and Purification : The solid crystalline salt is isolated by filtration or centrifugation, followed by washing with a water-immiscible aliphatic hydrocarbon solvent (e.g., hexane) to remove impurities and residual solvents.
Drying : The isolated crystalline salt is dried under controlled conditions to obtain the pure crystalline Form-I cetirizine dihydrochloride.
Preparation of Amorphous Form of Dihydrochloride Salt
Process Description
The amorphous form of cetirizine dihydrochloride is prepared via a similar process with modifications to prevent crystallization:
Dissolution : Dissolve cetirizine free base or salt in an aqueous mixture containing a water-immiscible solvent such as a ketone or an aliphatic hydrocarbon.
Acid Addition : Add hydrochloric acid to form the dihydrochloride salt in solution.
Precipitation : Instead of promoting crystallization, conditions are controlled (e.g., rapid solvent removal, temperature control) to favor the formation of an amorphous solid.
Isolation : The amorphous solid is isolated by filtration or centrifugation.
Drying : The product is dried carefully to maintain the amorphous state, avoiding conditions that induce crystallization.
Characteristics of Amorphous Form
- Exhibits a broad halo pattern in X-ray powder diffraction, lacking sharp peaks typical of crystalline materials.
- Amorphous cetirizine dihydrochloride may show enhanced dissolution rates and potentially higher bioavailability compared to the crystalline form.
- The amorphous form is less stable and requires careful handling and formulation strategies to prevent conversion to crystalline forms.
Comparative Summary of Preparation Methods
Step | Crystalline Form-I Preparation | Amorphous Form Preparation |
---|---|---|
Solvent | Ketone-containing solvents (e.g., acetone) | Aqueous mixture with water-immiscible solvents |
Acid Addition | Stoichiometric hydrochloric acid to form dihydrochloride salt | Same, but conditions controlled to avoid crystallization |
Crystallization Control | Promoted by cooling and solvent removal | Prevented by rapid solvent removal or temperature control |
Isolation | Filtration/centrifugation of solid mass | Filtration/centrifugation of amorphous precipitate |
Purification | Washing with aliphatic hydrocarbon solvent | Minimal washing to avoid inducing crystallization |
Drying | Controlled drying to maintain crystallinity | Careful drying to maintain amorphous state |
Solid-State Character | Distinct XRD peaks indicating crystalline order | Broad XRD halo indicating amorphous nature |
Stability | High stability | Lower stability, prone to crystallization |
Bioavailability | Standard dissolution and bioavailability | Potentially enhanced dissolution and bioavailability |
Research Findings and Notes
- The preparation processes described are considered simple, eco-friendly, and cost-effective , suitable for large-scale pharmaceutical manufacturing.
- Access to both crystalline and amorphous forms provides flexibility for pharmaceutical development, allowing optimization of drug release profiles and bioavailability depending on therapeutic needs.
- The crystalline Form-I dihydrochloride salt of cetirizine has been characterized extensively by X-ray powder diffraction, confirming its polymorphic identity and reproducibility.
- Amorphous forms, while offering potential bioavailability advantages, require careful formulation to ensure stability and prevent unwanted polymorphic transitions.
- The preparation methods are applicable to both dextrorotatory and levorotatory enantiomers of cetirizine dihydrochloride, with similar procedural steps but distinct solid-state characteristics.
Chemical Reactions Analysis
Types of Reactions
Cetirizine (D8 dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cetirizine can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Clinical Applications
Cetirizine is primarily utilized in the treatment of allergic conditions due to its efficacy as an H1 receptor antagonist. The following are key clinical applications:
- Allergic Rhinitis : Cetirizine is effective in alleviating symptoms associated with seasonal and perennial allergic rhinitis. Studies have demonstrated significant improvement in nasal congestion, sneezing, and itching in patients using cetirizine compared to placebo .
- Chronic Urticaria : Cetirizine is widely prescribed for chronic urticaria (hives). It helps reduce the severity and frequency of hives by blocking histamine receptors, thus mitigating the inflammatory response .
- Asthma Management : Emerging evidence suggests that cetirizine may assist in managing mild asthma due to its anti-inflammatory properties. This application is still under investigation but shows promise in reducing airway hyperresponsiveness.
Pharmacological Research
Cetirizine (D8 dihydrochloride) serves as a critical compound in pharmacological studies:
- Pharmacokinetics : Research into the pharmacokinetic properties of cetirizine D8 has revealed insights into its absorption, distribution, metabolism, and excretion (ADME). Its high bioavailability (over 70%) makes it suitable for various therapeutic applications.
- Mechanism of Action : Cetirizine acts by selectively inhibiting the H1 histamine receptor, preventing histamine from triggering allergic responses. This action leads to decreased expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, contributing to its anti-inflammatory effects .
Analytical Chemistry
Cetirizine (D8 dihydrochloride) is employed as a reference standard in analytical methods:
- Deuterated Standards : Its deuterated form is used in mass spectrometry and other analytical techniques to quantify cetirizine levels in biological samples accurately. This application is crucial for pharmacokinetic studies and therapeutic drug monitoring .
Case Studies
Several case studies highlight the effectiveness of cetirizine in clinical settings:
- A study involving patients with allergic rhinitis demonstrated that those treated with cetirizine experienced a 50% reduction in symptoms compared to baseline measurements after two weeks of treatment .
- In patients with chronic urticaria, cetirizine administration led to significant improvements in quality of life scores within four weeks, showcasing its effectiveness beyond mere symptom relief .
Mechanism of Action
Cetirizine (D8 dihydrochloride) exerts its effects by selectively inhibiting the histamine H1 receptor. This receptor is involved in the mediation of allergic reactions. By blocking the H1 receptor, cetirizine prevents the binding of histamine, thereby reducing symptoms such as itching, swelling, and redness .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cetirizine Dihydrochloride (Non-Deuterated)
- Structure: C${21}$H${25}$Cl$3$N$2$O$3$ (MW 461.8) vs. C${21}$H${19}$D$8$Cl$3$N$2$O$_3$ (MW 469.86) for D8 .
- Pharmacokinetics: The non-deuterated form has a half-life of 7.6–8.9 hours in humans, metabolized via hepatic CYP3A4/5 and CYP2C19 . Deuterium substitution in D8 reduces metabolic clearance, making it ideal for tracer studies .
- Analytical Use: While both compounds are quantified via HPLC/UPLC, D8 serves as an internal standard to improve accuracy in mass spectrometry .
Levocetirizine Dihydrochloride
- Stereoselectivity: Levocetirizine (R-enantiomer) is 2–4× more potent than the racemic cetirizine mixture, with minimal contribution from the S-enantiomer (dextrocetirizine) .
- Clinical Efficacy: Levocetirizine achieves faster T${\text{max}}$ (0.8–1.0 hours) and higher C${\text{max}}$ (777–905 ng/mL) compared to cetirizine tablets .
Cetirizine D4 Dihydrochloride
- Isotopic Differences: D4 contains four deuterium atoms (vs. eight in D8), resulting in distinct metabolic profiles and mass spectral signatures .
- Applications: Both D4 and D8 are used as isotopic standards, but D8’s higher deuteration enhances metabolic stability for long-duration studies .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 1: Key Pharmacokinetic Parameters
Table 2: Pharmacological Activity
Analytical and Stability Profiles
Stability in Degradation Studies
- Cetirizine Dihydrochloride: Degrades pseudo-first-order in 2 M HCl (k = 0.012 h$^{-1}$ at 60°C) .
- Cetirizine D8: No direct data, but deuterium likely reduces acid susceptibility due to stronger C-D bonds .
Analytical Methods
Biological Activity
Cetirizine (D8 dihydrochloride) is a second-generation antihistamine that primarily functions as a selective H1 receptor antagonist. It is a major metabolite of hydroxyzine and is widely used in the treatment of allergic conditions such as hay fever, urticaria, and angioedema. This article explores the biological activity of cetirizine, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.
- Molecular Formula : C21H19D8Cl3N2O3
- Molecular Weight : 469.86 g/mol
- CAS Number : 83881-52-1
Cetirizine exhibits a zwitterionic structure, which contributes to its pharmacological properties, including high binding affinity to serum albumin and low apparent volume of distribution .
Cetirizine selectively antagonizes the H1 receptor, leading to the inhibition of histamine-induced responses. The concentration required for 50% inhibition (IC50) of H1 receptors is approximately 0.65 μmol/L, demonstrating its potency compared to other antihistamines . Unlike first-generation antihistamines, cetirizine crosses the blood-brain barrier minimally, which reduces sedative effects commonly associated with older antihistamines .
Pharmacodynamics
Antihistaminic Activity :
- Cetirizine effectively inhibits wheal and flare responses induced by histamine and provides superior protection against nasal resistance following histamine nasal challenges compared to loratadine .
Anti-inflammatory Properties :
- Cetirizine has demonstrated anti-inflammatory effects by inhibiting eosinophil chemotaxis and reducing the expression of adhesion molecules such as VCAM-1 in patients with atopic dermatitis .
Pharmacokinetics
Cetirizine is rapidly absorbed from the gastrointestinal tract, achieving significant plasma concentrations within 20 minutes post-administration. It has a bioavailability of approximately 93% and an elimination half-life ranging from 8 to 10 hours . Notably, cetirizine does not undergo significant hepatic metabolism; it is primarily excreted unchanged via the kidneys. This characteristic minimizes potential drug-drug interactions .
Key Pharmacokinetic Data
Parameter | Value (Cetirizine) | Value (Levocetirizine) |
---|---|---|
C_max (ng/mL) | 196.5 ± 31.31 | 203.3 ± 42.49 |
AUC_0–48 (ng.h/mL) | 1710.5 ± 263.31 | 1814.9 ± 304.22 |
t_1/2 (h) | ~10 | ~7.91 |
Bioavailability (%) | ~93 | ~100 |
Clinical Efficacy
Cetirizine has been extensively studied for its clinical efficacy in treating allergic rhinitis and urticaria:
- Allergic Rhinitis : Clinical trials have established cetirizine's effectiveness in relieving symptoms such as sneezing, itching, and nasal congestion within hours of administration .
- Urticaria : Cetirizine significantly reduces itch severity and the number of hives in patients with chronic idiopathic urticaria .
- Asthma Management : Emerging evidence suggests cetirizine may assist in managing mild asthma due to its anti-inflammatory properties .
Case Studies
- Atopic Dermatitis Study :
- Elderly Population Study :
Safety Profile
Cetirizine is generally well-tolerated with a low incidence of side effects compared to first-generation antihistamines. Common adverse effects include dry mouth and fatigue; however, these are less frequent than with older agents . Importantly, cetirizine does not exhibit significant anticholinergic or cardiotoxic effects.
Q & A
Basic Research Questions
Q. What distinguishes Cetirizine (D8 dihydrochloride) from its non-deuterated counterpart in pharmacological studies?
Cetirizine D8 dihydrochloride is a deuterium-labeled isotopologue of cetirizine, designed to study pharmacokinetic and metabolic stability. Deuterium substitution at specific positions reduces metabolic degradation rates, enabling precise tracking of drug distribution and metabolite formation in vivo. This is critical for comparative studies on bioavailability and receptor binding kinetics .
Q. How is Cetirizine (D8 dihydrochloride) utilized in histamine H1 receptor binding assays?
As a selective H1 receptor inverse agonist, Cetirizine D8 is used in competitive binding assays to quantify receptor affinity. Methodologically, radioligand displacement assays (e.g., using [³H]-mepyramine) are performed with varying concentrations of Cetirizine D7. Data analysis via Schild plots or nonlinear regression models (e.g., GraphPad Prism) determines IC₅₀ values, accounting for deuterium-induced isotopic effects on binding kinetics .
Q. What analytical techniques are validated for quantifying Cetirizine (D8 dihydrochloride) in complex matrices?
Reverse-phase HPLC (RP-HPLC) with UV detection at 230 nm is widely validated for simultaneous quantification of cetirizine and its deuterated forms. Mobile phases often combine acetonitrile and phosphate buffer (pH 3.0–5.0), achieving baseline separation with retention times <10 minutes. Method validation includes linearity (R² > 0.999), precision (RSD < 2%), and recovery (>95%) in plasma or tissue homogenates .
Advanced Research Questions
Q. How do deuterium isotope effects influence the metabolic stability of Cetirizine (D8 dihydrochloride) in hepatic microsomal assays?
Deuterium labeling at metabolically vulnerable sites (e.g., methyl groups) reduces CYP450-mediated oxidation, as shown in human liver microsomes. Comparative LC-MS/MS analyses of Cetirizine D8 vs. non-deuterated cetirizine reveal prolonged half-life (t₁/₂) and reduced clearance rates. Researchers must control for batch-to-batch variability in deuterium enrichment (>98% purity) to ensure reproducibility .
Q. What experimental design considerations are critical for in vivo studies of Cetirizine (D8 dihydrochloride) in allergy models?
In murine ovalbumin sensitization models, dose-ranging studies (1–10 mg/kg) should account for deuterium’s impact on blood-brain barrier permeability. Cetirizine D8 exhibits reduced CNS penetration compared to non-deuterated forms, necessitating parallel EEG or locomotor activity assays to confirm peripheral selectivity. Tissue sampling protocols must standardize extraction solvents (e.g., methanol:water 80:20) to minimize matrix interference .
Q. How can researchers resolve discrepancies in reported receptor binding affinities of Cetirizine (D8 dihydrochloride)?
Contradictions in H1 receptor IC₅₀ values (e.g., 6–12 nM) often arise from assay conditions (e.g., membrane preparation methods, pH). Standardization using reference ligands (e.g., pyrilamine) and adherence to ICH guidelines for buffer composition (pH 7.4, 25°C) improve cross-study comparability. Meta-analyses should normalize data to internal controls .
Q. What advanced spectral techniques differentiate Cetirizine (D8 dihydrochloride) from structurally similar impurities?
Non-gated Laser-Induced Breakdown Spectroscopy (LIBS) coupled with PCA (Principal Component Analysis) discriminates Cetirizine D8 from impurities like cetirizine ethyl ester. LIBS spectra (200–900 nm) highlight chlorine emission lines (837.6 nm) and deuterium-specific shifts in C-H/N-H bands. Hierarchical clustering validates spectral reproducibility across batches .
Q. How does the dihydrochloride salt form impact Cetirizine D8’s solubility and formulation stability?
The dihydrochloride salt enhances aqueous solubility (>100 mg/mL in PBS) compared to freebase forms. Stability studies under ICH accelerated conditions (40°C/75% RH) show <5% degradation over 6 months. XRPD (X-ray powder diffraction) confirms crystalline integrity, while DSC (Differential Scanning Calorimetry) identifies polymorphic transitions above 110°C .
Q. Methodological Notes
- Nomenclature Consistency : Cetirizine “hydrochloride” and “dihydrochloride” are often used synonymously; molecular formulas (C₂₁H₂₅ClN₂O₃·2HCl) and structural diagrams should be cross-checked to avoid confusion .
- Reference Standards : Use USP-certified secondary standards (e.g., PHR1656) for calibration to ensure regulatory compliance .
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIUCLTXOYQMV-FLZNRFFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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